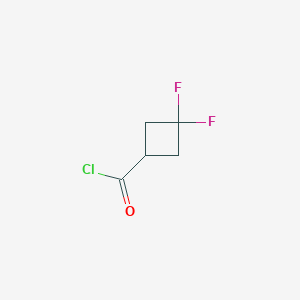
3,3-Difluorocyclobutane-1-carbonyl chloride
概要
説明
3,3-Difluorocyclobutane-1-carbonyl chloride is an organic compound that belongs to the family of cycloalkanes . It has a molecular weight of 154.54 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3,3-Difluorocyclobutane-1-carbonyl chloride involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The IUPAC name for this compound is 3,3-difluorocyclobutane-1-carbonyl chloride . The InChI code is 1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2 .Chemical Reactions Analysis
The compound can react with various reagents under different conditions. For instance, it can react with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 154.54 .科学的研究の応用
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : “3,3-Difluorocyclobutane-1-carbonyl chloride” is used in the trifluoromethylation of carbonyl-type compounds and unactivated olefins . This process is enabled by visible-light irradiation via σ C(sp3) C bond-functionalization .
- Methods of Application or Experimental Procedures : The reaction is distinguished by its modularity, mild conditions, and wide scope—even in the context of late-stage functionalization . This offers a complementary approach en route to valuable C(sp3) CF3 architectures from easily accessible precursors .
- Results or Outcomes : The incorporation of trifluoromethyl (CF3) moieties into saturated hydrocarbon skeletons has received considerable attention in pharmaceuticals and agrochemicals owing to their ability to modulate lipophilicity, permeability, metabolic stability, and protein-drug interactions .
Application in Tsuji–Wilkinson Decarbonylation
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : “3,3-Difluorocyclobutane-1-carbonyl chloride” can be used in the Tsuji–Wilkinson decarbonylation reaction . This reaction is a method for the decarbonylation of aldehydes and some acyl chlorides .
- Methods of Application or Experimental Procedures : The reaction proceeds under mild conditions and is highly stereospecific . In addition to aliphatic, aromatic, and α,β-unsaturated aldehydes, acyl nitriles and 1,2-diketones are also suitable substrates .
- Results or Outcomes : The Tsuji–Wilkinson decarbonylation offers a unique method for decarbonylation, which has been employed in the synthesis of various complex molecules .
Application in Decarbonylation Reactions
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : “3,3-Difluorocyclobutane-1-carbonyl chloride” can be used in decarbonylation reactions . Decarbonylation is a process that removes a carbonyl group from a molecule .
- Methods of Application or Experimental Procedures : The reaction proceeds under mild conditions and is highly stereospecific . In addition to aliphatic, aromatic, and α,β-unsaturated aldehydes, acyl nitriles and 1,2-diketones are also suitable substrates .
- Results or Outcomes : Decarbonylation reactions have been employed in the synthesis of various complex molecules .
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3,3-difluorocyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHVYYLIWLLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclobutane-1-carbonyl chloride | |
CAS RN |
946488-78-4 | |
| Record name | 3,3-difluorocyclobutanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

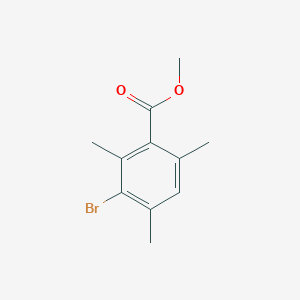
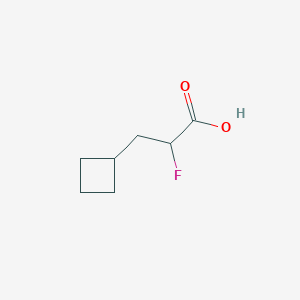
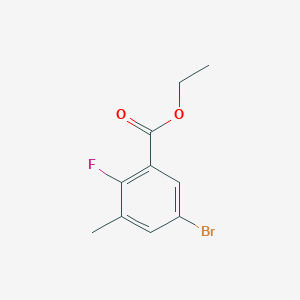
![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)
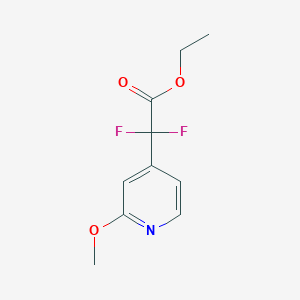
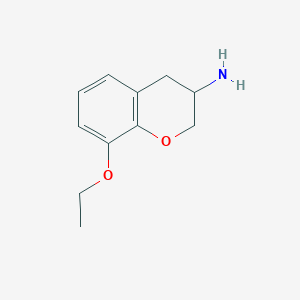
![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)
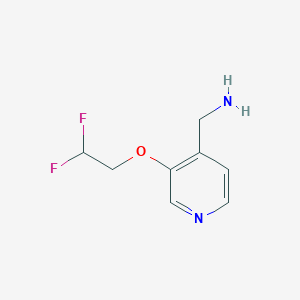
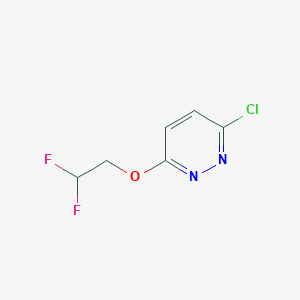
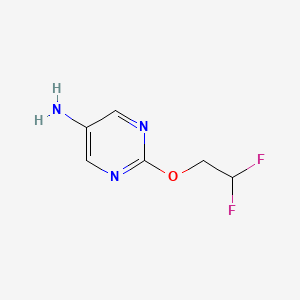
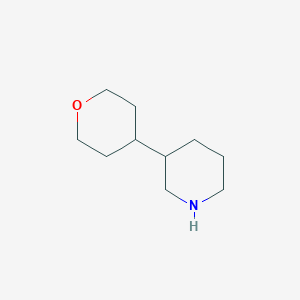
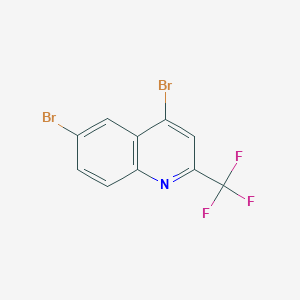
![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)